An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-4-methylpyridin-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-4-methylpyridin-3-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-6-bromo-4-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in public literature, this guide also outlines established methodologies for the determination of its key physicochemical parameters. The synthesis of related compounds is discussed to provide a framework for its potential preparation. This document is intended to serve as a foundational resource for researchers, offering both available data and a practical guide to further characterization.
Introduction
Substituted pyridines are a cornerstone of modern pharmaceutical and agrochemical research. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged scaffolds in drug design. 2-Amino-6-bromo-4-methylpyridin-3-ol combines several key functional groups: an aminopyridine core, a bromine substituent, a methyl group, and a hydroxyl group. This combination suggests potential for diverse biological activity and utility as a versatile chemical intermediate. This guide will delve into the structural and physicochemical aspects of this molecule, providing a critical resource for its application in research and development.
Chemical Identity and Structure
A clear understanding of the molecule's structure is fundamental to interpreting its properties.
| Identifier | Value |
| IUPAC Name | 2-Amino-6-bromo-4-methylpyridin-3-ol |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Canonical SMILES | CC1=CC(=C(C(=N1)N)O)Br |
| InChI Key | Information not available |
| CAS Number | 1142193-23-9 |
The structure of 2-Amino-6-bromo-4-methylpyridin-3-ol is presented below, illustrating the relative positions of the functional groups that dictate its chemical behavior.
Caption: A potential high-level synthetic workflow.
Physicochemical Properties
Detailed experimental data for 2-Amino-6-bromo-4-methylpyridin-3-ol is sparse. The following sections outline the key properties and the standard methodologies for their determination.
Physical State and Appearance
Based on related compounds such as 2-Amino-3-bromo-6-methylpyridine, which is a pale yellow solid,[1] it is predicted that 2-Amino-6-bromo-4-methylpyridin-3-ol is also a solid at room temperature.
Melting Point
The melting point is a critical indicator of purity. For comparison, the melting point of the related compound 2-Amino-5-bromo-4-methylpyridine is 148-151 °C. [2] Experimental Protocol for Melting Point Determination:
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Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
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Instrumentation: A calibrated melting point apparatus is used.
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Procedure: The sample is heated at a controlled rate.
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Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.
Solubility
The solubility of the compound in various solvents is crucial for its application in solution-based assays and formulations. The presence of both amino and hydroxyl groups suggests potential solubility in polar protic solvents, while the brominated pyridine ring provides some lipophilic character.
Experimental Protocol for Solubility Determination:
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Solvent Selection: A range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., water, ethanol) are chosen.
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Procedure: A known amount of the compound is added incrementally to a fixed volume of the solvent at a constant temperature, with agitation, until no more solid dissolves.
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Quantification: The concentration of the saturated solution is determined, often by UV-Vis spectroscopy or HPLC.
Acidity and Basicity (pKa)
The pKa values are essential for understanding the ionization state of the molecule at different pH values, which influences its biological activity and pharmacokinetic properties. The aminopyridine moiety is basic, while the hydroxyl group is acidic.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
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Data Acquisition: The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
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Analysis: The pKa values are determined from the inflection points of the titration curve.
Spectral Properties
Spectral data provides confirmation of the chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment and connectivity of the atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. [3]Characteristic absorption bands for the N-H (amine), O-H (hydroxyl), C=N, and C=C (pyridine ring) bonds would be expected.
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Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Workflow for Structural Elucidation:
Caption: Workflow for structural confirmation using spectroscopy.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-6-bromo-4-methylpyridin-3-ol is not available, related aminobromopyridines are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [4]Standard laboratory safety precautions should be followed.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. * Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4]Wash hands thoroughly after handling. * Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up. [4]
Applications in Research
Substituted aminopyridines are valuable in several research areas:
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Pharmaceutical Development: They serve as intermediates in the synthesis of a wide range of biologically active compounds. [1]For example, 2-amino-4-methylpyridine analogues have been investigated as inhibitors for inducible nitric oxide synthase (iNOS). [5]* Agrochemicals: These compounds are used in the development of new pesticides and herbicides. [6]* Materials Science: They can be incorporated into polymers and coatings to enhance their properties. [6]
Conclusion
2-Amino-6-bromo-4-methylpyridin-3-ol is a compound with significant potential in various fields of chemical research. While specific experimental data on its physicochemical properties are limited, this guide provides a framework for its characterization based on established scientific principles and data from related compounds. The outlined experimental protocols offer a clear path for researchers to determine its key properties, thereby enabling its effective use in drug discovery, materials science, and other advanced applications.
References
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-bromopyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-amino-6-methylpyridine.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine.
- Tokyo Chemical Industry Co., Ltd. (2025, October 27). Safety Data Sheet: 2-Amino-5-bromo-3-methylpyridine.
- Fisher Scientific. (2010, November 16). Safety Data Sheet: 3-Bromo-4-methylpyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine 98%.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98%.
- Li, Z., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research.
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
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PubChem. (n.d.). 2-Amino-6-bromopyridin-3-ol. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
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ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]
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St. John, T. (2018, April 13). Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]
